Boc-D-Me2Aund-OH
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Overview
Description
. This compound is a derivative of undecanoic acid and is commonly used in organic synthesis, particularly in the protection of amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Me2Aund-OH typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is added to the amine under mild conditions, often at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Me2Aund-OH undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or DMAP.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the electrophile used in substitution reactions .
Scientific Research Applications
Boc-D-Me2Aund-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of Boc-D-Me2Aund-OH primarily involves the protection of amine groups through the formation of a carbamate linkage. This protection prevents the amine from participating in unwanted side reactions, allowing for selective transformations in multi-step synthetic processes . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Boc-D-Me2Aund-OH is similar to other Boc-protected compounds such as Boc-D-methionine and di-tert-butyl dicarbonate (Boc2O) . its uniqueness lies in its specific structure and the presence of the undecanoic acid moiety, which imparts distinct properties and reactivity. Similar compounds include:
Boc-D-methionine: Another Boc-protected amino acid used in peptide synthesis.
Di-tert-butyl dicarbonate (Boc2O): A reagent used for the protection of amines.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDRWNFANKWSD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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